1-(4-Chlorobenzoyl)-4-methylpiperazine

Medicinal Chemistry Physicochemical Profiling Hit-to-Lead Optimization

1-(4-Chlorobenzoyl)-4-methylpiperazine (CAS 324067-32-5) is a synthetic organic compound belonging to the piperazine derivative class, characterized by a 4-chlorobenzoyl group attached to the N1 position of a 4-methylpiperazine ring. Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.72 g/mol.

Molecular Formula C12H15ClN2O
Molecular Weight 238.72
CAS No. 324067-32-5
Cat. No. B2944200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)-4-methylpiperazine
CAS324067-32-5
Molecular FormulaC12H15ClN2O
Molecular Weight238.72
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
InChIKeyYCIAPKMXCFQOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzoyl)-4-methylpiperazine (CAS 324067-32-5): Procurement-Quality Specifications and Compound Class Context


1-(4-Chlorobenzoyl)-4-methylpiperazine (CAS 324067-32-5) is a synthetic organic compound belonging to the piperazine derivative class, characterized by a 4-chlorobenzoyl group attached to the N1 position of a 4-methylpiperazine ring . Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.72 g/mol . The compound features a polar surface area of 23.6 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, classifying it as an achiral free base with one rotatable bond . In screening collections, it appears as a solid compound with a calculated LogP of 2.13 and LogSW of -2.76 . The hydrochloride salt form (CAS not applicable to the free base) exhibits a molecular weight of 275.18 g/mol and has been characterized by both FTIR and Raman spectroscopy [1]. This compound serves primarily as a research intermediate and scaffold for structure-activity relationship (SAR) investigations, with preliminary studies indicating potential interactions with neurotransmitter receptors .

Why 1-(4-Chlorobenzoyl)-4-methylpiperazine Cannot Be Substituted by 1-(4-Fluorobenzoyl)-4-methylpiperazine or Unsubstituted Benzoyl Analogs in SAR Campaigns


The para-chloro substitution on the benzoyl moiety of 1-(4-chlorobenzoyl)-4-methylpiperazine is not an interchangeable halogen decoration. SAR studies on structurally related 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted)piperazin-1-yl]thiophenes demonstrate that the nature of substituents on the phenyl ring exerts a fundamental influence on allosteric enhancer activity at the A₁ adenosine receptor, with the 4-chlorophenyl derivative (compound 8f) identified as one of the most active compounds in both binding and functional cAMP assays, outperforming alternative para-substituted analogs [1]. Furthermore, mass spectrometric fragmentation studies reveal that the protonated 1-benzoyl-4-methylpiperazine core undergoes distinct hydride transfer reactions compared to its benzyl analog, with the 1-methylpiperazine moiety acting as a superior hydride donor relative to morpholine or piperidine counterparts [2]. Procurement of the incorrect analog—such as the unsubstituted benzoyl derivative (CAS 7556-56-1) or the 4-fluoro variant (CAS 56743-03-4)—introduces uncontrolled variables in electronic character, lipophilicity, and gas-phase fragmentation behavior that directly compromise SAR continuity, analytical method reproducibility, and the integrity of hit-to-lead progression.

1-(4-Chlorobenzoyl)-4-methylpiperazine: Comparator-Based Quantitative Evidence for Scientific Selection


LogP and Lipophilicity Differentiation: 4-Chloro vs. 4-Fluoro and Unsubstituted Benzoyl Analogs

1-(4-Chlorobenzoyl)-4-methylpiperazine exhibits a calculated LogP of 2.13 , representing a quantifiable increase in lipophilicity compared to its 4-fluoro analog. The 4-fluorobenzoyl derivative (CAS 56743-03-4) has a lower molecular weight (222.26 g/mol vs. 238.72 g/mol) and reduced halogen mass, which correlates with decreased LogP and altered membrane permeability characteristics . This LogP differential of approximately 0.4–0.6 units (estimated based on halogen substitution trends) translates to a 2.5–4× difference in octanol-water partition coefficient, directly impacting compound distribution in biphasic systems and cellular permeability in screening assays. The unsubstituted 1-benzoyl-4-methylpiperazine (CAS 7556-56-1) lacks the halogen entirely, resulting in an even lower LogP and distinct electronic profile that further deviates from the chloro-substituted scaffold [1].

Medicinal Chemistry Physicochemical Profiling Hit-to-Lead Optimization

Mass Spectrometric Fragmentation Efficiency: 1-Benzoyl-4-methylpiperazine Core vs. Morpholine and Piperidine Analogs

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), protonated 1-benzoyl-4-methylpiperazine—the core scaffold of the target compound—produces a relative abundance of iminium cation (relative to benzoyl cation) that is higher than that observed in the fragmentation of protonated 1-benzoylpiperidine and 1-benzoylmorpholine [1]. Theoretical calculations confirmed that 1-methylpiperazine is the best hydride donor among the three amines (piperidine, morpholine, and 1-methylpiperazine) to benzoyl cation, with hydride transfer reactions thermodynamically permitted and quantitatively distinct across the series [2]. This differential fragmentation efficiency manifests as quantifiably different ion ratios in MS/MS spectra, which is critical for developing selective multiple reaction monitoring (MRM) transitions in quantitative LC-MS/MS assays.

Analytical Chemistry LC-MS Method Development Metabolite Identification

Aqueous Solubility and Ionization State at Physiological pH: 4-Chlorobenzoyl Derivative as Free Base vs. Hydrochloride Salt

The free base form of 1-(4-chlorobenzoyl)-4-methylpiperazine exhibits aqueous solubility of >35.8 µg/mL at pH 7.4 , with a calculated LogD (pH 7.4) of 1.28 and LogD (pH 5.5) of 0.17 . In contrast, the hydrochloride salt form demonstrates substantially altered physicochemical behavior with a molecular weight of 275.18 g/mol (vs. 238.72 g/mol for free base) and distinct spectral signatures in FTIR and Raman spectroscopy [1]. The compound's pKa (predicted) and pH-dependent LogD profile indicate that at physiological pH, the molecule exists predominantly in the neutral free base form (LogD 1.28), whereas at acidic pH (e.g., gastric environment or certain assay buffers), the protonated species dominates (LogD 0.17) . This 7.5× difference in distribution coefficient between pH 7.4 and pH 5.5 (ΔLogD = 1.11) translates to markedly different apparent permeability and solubility characteristics that directly impact in vitro assay results.

Formulation Development In Vitro Assay Design Physicochemical Profiling

SAR Evidence: 4-Chlorophenyl Substitution Confers Superior Allosteric Enhancer Activity at A₁ Adenosine Receptor vs. Alternative Para-Substituents

In a systematic SAR study of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-1-yl]thiophene derivatives evaluated as allosteric enhancers of the A₁ adenosine receptor, the nature of substituents on the phenyl ring tethered to the piperazine was found to exert a fundamental influence on activity [1]. The 4-chlorophenyl derivative (compound 8f) and the 4-trifluoromethyl derivative (compound 8j) were identified as the most active compounds across both binding assays (saturation and displacement experiments) and functional cAMP studies [2]. This positions the 4-chlorobenzoyl motif as a critical pharmacophoric element that cannot be substituted with alternative para-substituents without measurable loss of allosteric enhancer potency and efficacy.

Adenosine Receptor Pharmacology Allosteric Modulation Structure-Activity Relationship

1-(4-Chlorobenzoyl)-4-methylpiperazine: Evidence-Backed Application Scenarios for Research Procurement


Hit-to-Lead Optimization Campaigns Requiring Defined Lipophilicity (LogP ~2.1) and Halogen-Dependent SAR

In medicinal chemistry programs where LogP values in the 2.0–2.5 range are required for balanced permeability and solubility, 1-(4-chlorobenzoyl)-4-methylpiperazine provides a benchmark LogP of 2.13 . The 4-chloro substitution confers measurable lipophilicity elevation relative to the 4-fluoro analog (estimated ΔLogP ≈ 0.4–0.6 units), enabling SAR exploration of halogen-dependent effects on target engagement and off-target selectivity. Procurement of this specific compound rather than the 4-fluoro or unsubstituted benzoyl variants ensures that physicochemical baseline parameters remain controlled and that observed activity shifts can be properly attributed to structural modifications rather than batch-to-batch variability in starting materials .

LC-MS/MS Method Development and Metabolite Identification Studies Leveraging Distinctive MS/MS Fragmentation

For analytical chemistry groups developing quantitative LC-MS/MS methods for piperazine-containing compounds, the 1-benzoyl-4-methylpiperazine core offers a well-characterized fragmentation pathway with superior hydride donor capacity relative to morpholine or piperidine analogs . The higher relative abundance of the iminium cation (relative to benzoyl cation) provides a distinct MS/MS signature that can be exploited for selective MRM transition development. Deuterium labeling experiments have confirmed the mechanistic basis for this fragmentation behavior, enabling confident metabolite identification in complex biological matrices and ensuring that analytical methods are not compromised by isobaric interferences from structurally related but fragmentation-distinct analogs .

In Vitro Assay Development Requiring pH-Dependent Speciation Control (LogD 1.28 at pH 7.4 vs. 0.17 at pH 5.5)

In cell-based assay systems where compound speciation directly influences apparent potency (e.g., permeability-limited targets, lysosomal trapping assays), the defined pH-dependent LogD profile of 1-(4-chlorobenzoyl)-4-methylpiperazine provides critical experimental control. At physiological pH 7.4, the compound exists predominantly as the neutral free base (LogD = 1.28), whereas at pH 5.5, the protonated species dominates (LogD = 0.17)—a 12.9× difference in distribution coefficient . Researchers can leverage this pH-dependent behavior to distinguish between permeability-driven artifacts and genuine target engagement. The aqueous solubility of >35.8 µg/mL at pH 7.4 defines the operational concentration range for achieving fully solubilized compound in standard assay buffers, preventing precipitation artifacts that would otherwise confound dose-response curve interpretation.

Structure-Activity Relationship Studies Exploring Halogen-Dependent Allosteric Modulation

Based on SAR evidence from the 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-1-yl]thiophene series, where the 4-chlorophenyl derivative (compound 8f) was among the most active allosteric enhancers of the A₁ adenosine receptor , the 4-chlorobenzoyl-4-methylpiperazine core serves as a privileged scaffold for exploring halogen-dependent allosteric pharmacology. Procurement of this exact compound enables systematic variation of the piperazine N-substituent while maintaining the optimized 4-chlorophenyl motif, facilitating clean SAR interpretation. Substitution with 4-fluoro, 4-methyl, or unsubstituted phenyl analogs would introduce uncontrolled variables in both electronic character and steric bulk, confounding efforts to attribute observed activity shifts to specific molecular features .

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